molecular formula C9H8ClFO3 B8027833 3-Chloro-4-ethoxy-2-fluorobenzoic acid

3-Chloro-4-ethoxy-2-fluorobenzoic acid

Cat. No.: B8027833
M. Wt: 218.61 g/mol
InChI Key: KEAORQIJZGUXQH-UHFFFAOYSA-N
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Description

3-Chloro-4-ethoxy-2-fluorobenzoic acid is a substituted benzoic acid derivative characterized by halogen (Cl, F) and alkoxy (ethoxy) functional groups on the aromatic ring.

Properties

IUPAC Name

3-chloro-4-ethoxy-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-2-14-6-4-3-5(9(12)13)8(11)7(6)10/h3-4H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAORQIJZGUXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)C(=O)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-ethoxy-2-fluorobenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluorobenzoic acid and ethyl alcohol.

    Reaction Conditions: The reaction is carried out under reflux conditions with a suitable catalyst, such as sulfuric acid, to facilitate the esterification process.

    Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques such as distillation and crystallization are employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-ethoxy-2-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted benzoic acids, esters, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-4-ethoxy-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-ethoxy-2-fluorobenzoic acid involves its interaction with molecular targets and pathways in biological systems. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural differences among related fluorobenzoic acids include substituent type (e.g., hydroxyl, methyl, ethoxy) and positions, which critically affect physicochemical properties and reactivity.

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
3-Chloro-4-ethoxy-2-fluorobenzoic acid C₉H₈ClFO₃ Cl (3), F (2), Ethoxy (4) ~218.61* High lipophilicity; agrochemical intermediates
3-Chloro-4-fluoro-2-hydroxybenzoic acid C₇H₄ClFO₃ Cl (3), F (4), OH (2) 190.56 Higher acidity (pKa ~2.5); pharmaceutical synthon
3-Chloro-4-fluoro-2-methylbenzoic acid C₈H₆ClFO₂ Cl (3), F (4), CH₃ (2) 188.59 Increased hydrophobicity; material science
3-(2-Chlorophenyl)-4-fluorobenzoic acid C₁₃H₈ClFO₂ Cl (2-phenyl), F (4) 250.65 Bulky substituent; catalyst in asymmetric synthesis

*Calculated based on molecular formula.

Physicochemical Properties

  • Acidity : The hydroxyl group in 3-chloro-4-fluoro-2-hydroxybenzoic acid lowers its pKa (~2.5) compared to the ethoxy analog, where electron-donating ethoxy reduces acidity .
  • Solubility : Ethoxy and methyl groups enhance lipid solubility, making these compounds less water-soluble than hydroxylated derivatives. For example, 3-chloro-4-fluoro-2-methylbenzoic acid is preferentially soluble in organic solvents like DCM .
  • Thermal Stability : Halogenated benzoic acids generally exhibit high thermal stability. Ethoxy-substituted derivatives may decompose at temperatures >200°C, similar to methyl analogs .

Biological Activity

3-Chloro-4-ethoxy-2-fluorobenzoic acid is an aromatic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClFO2C_10H_{10}ClFO_2, with a molecular weight of approximately 220.64 g/mol. The compound features a benzene ring substituted with chlorine, ethoxy, and fluorine groups, which significantly influence its chemical reactivity and biological properties.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. It may act by:

  • Inhibition of Enzymes : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may interact with receptors that play a role in pain and inflammation, leading to therapeutic effects.
  • Signal Pathway Alteration : The compound could influence signaling pathways associated with cellular responses to stress or damage.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

  • Antimicrobial Activity : Exhibits potential against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Properties : Demonstrated efficacy in reducing inflammation in preclinical models, suggesting its use in treating inflammatory diseases.
  • Antitumor Effects : Preliminary investigations indicate possible antitumor activity, warranting further exploration in cancer research.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructure FeaturesBiological Activity
4-Chloro-3-ethoxy-2-fluorobenzoic acidChlorine at position 4, ethoxy and fluorineModerate antimicrobial and anti-inflammatory
2-Chloro-4-ethoxy-3-fluorobenzoic acidChlorine at position 2, ethoxy and fluorineLimited studies; potential for drug development
3-Chloro-2-ethoxy-4-fluorobenzoic acidChlorine at position 3, ethoxy and fluorineSimilar anti-inflammatory properties

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Research : In a preclinical model of arthritis, the compound was administered to evaluate its anti-inflammatory effects. The results showed a marked reduction in swelling and pain markers compared to untreated controls .
  • Antitumor Potential : Initial screenings for antitumor activity revealed that the compound could inhibit cell proliferation in certain cancer cell lines, indicating a need for further investigation into its mechanisms and efficacy .

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